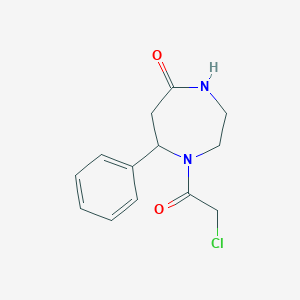

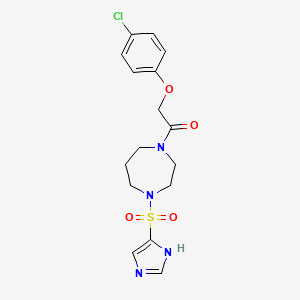

5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Chemical Reactions Analysis

The synthesis of this compound involves reactions carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Scientific Research Applications

Drug Metabolism

- Metabolism of Prazosin : A study on the metabolism of Prazosin, a compound with a somewhat similar structure due to its furan component and complex moiety, in rat, dog, and human liver microsomes and hepatocytes, revealing insights into its biotransformation pathways including demethylation, amide hydrolysis, and glucuronidation. This research could imply potential metabolism pathways for complex compounds like the one (Erve et al., 2007).

Synthetic Methodologies

- Synthesis of 3-substituted furans : Research on the synthesis of 3-substituted furans through directed lithiation and palladium-catalyzed coupling, showcasing a methodology that might be relevant for synthesizing components of the mentioned compound (Ennis & Gilchrist, 1990).

Antimicrobial and Antitumor Activities

- Novel Anticancer Agents : A study on the synthesis of novel α-aminophosphonate derivatives with a quinoline structure, evaluated for antitumor activities against various cancer cell lines, suggesting the potential therapeutic applications of complex quinoline derivatives (Fang et al., 2016).

- Antimicrobial Activities : Research on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities, indicating the potential of quinazolinone derivatives in developing antimicrobial agents (Patel & Shaikh, 2011).

Therapeutic Applications

- Bioreductively Activated Pro-Drug System : A study focusing on the 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system, exploring the conversion of this moiety under reductive conditions to release therapeutic drugs, relevant to understanding the therapeutic applications of furan-containing compounds (Berry et al., 1997).

properties

IUPAC Name |

5-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O5/c1-19-9-7-12-23(20(19)2)30-26(34)18-32-24-13-4-3-11-22(24)27(35)31(28(32)36)15-6-5-14-25(33)29-17-21-10-8-16-37-21/h3-4,7-13,16H,5-6,14-15,17-18H2,1-2H3,(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBYHLIHCCIYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-(2-propan-2-ylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2731288.png)

![3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2731293.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-propan-2-ylimidazole](/img/structure/B2731296.png)

![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)

![1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2731301.png)

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)

![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)